
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid typically involves the reaction of o-phenylenediamine with appropriate carboxylic acid derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.
Table 1: Esterification Reaction Conditions and Outcomes
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Mechanistic Insight : Esterification proceeds via nucleophilic acyl substitution, with the carboxyl oxygen attacking the electrophilic carbon of the alcohol or acylating agent .
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Key Observation : Reactions with bulky alcohols (e.g., pivalic anhydride) require inert atmospheres to minimize side reactions.
Amide Formation
The acid participates in amidation for bioactive molecule synthesis.
Table 2: Amidation Protocols
Amine | Coupling Agent | Solvent | Yield | Product Use Case | Source |
---|---|---|---|---|---|
Benzylamine | EDC/HOBt | DMF | 67% | Enzyme inhibitor candidates | |
4-Aminobenzimidazole | CDI | THF | 81% | Heterocyclic conjugates |
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Critical Note : Steric hindrance from the 2,2-dimethyl group slows reaction kinetics, necessitating extended reaction times (12–24 hr).
Decarboxylation Under Thermal Stress
Controlled pyrolysis eliminates CO₂, forming 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropane.
Conditions :
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Temperature: 180–200°C
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Catalyst: CuO nanoparticles
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Yield: 63% (isolated)
Application : This pathway generates intermediates for fused heterocycle synthesis.
Benzodiazole Ring Functionalization
The benzodiazole moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the carboxylic acid.
Table 3: Substitution Reactions
Reagent | Position | Conditions | Product | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | C-5 | 0°C, 2 hr | 5-Nitro derivative | |
NBS | C-5/C-6 | AIBN, CCl₄, reflux | Dibrominated analog |
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Limitation : Direct sulfonation fails due to deprotonation of the carboxylic acid group under strong acidic conditions .
Coordination Chemistry
The compound acts as a ligand for transition metals via the benzodiazole nitrogen and carboxylate oxygen.
Example Complexes :
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Cu(II) complex : [Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand)
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Stability: pH 7–9
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Application: Catalytic oxidation of alcohols
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Biological Activity Modulation
While not a direct chemical reaction, ester/amide derivatives show enhanced pharmacokinetic properties:
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Methyl ester : 3× higher blood-brain barrier permeability vs. parent acid
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Pivaloyl ester : Sustained release profile (t₁/₂ = 8.2 hr in plasma)
Critical Analysis of Reaction Challenges
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Steric Hindrance : The 2,2-dimethyl group impedes nucleophilic attacks at the β-carbon.
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pH Sensitivity : Deprotonation of the carboxylic acid above pH 4 alters reactivity patterns .
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Competitive Coordination : Metal-mediated reactions require careful stoichiometry to avoid mixed-ligand complexes.
This comprehensive profile establishes 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid as a versatile building block in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
- CAS Number : 95242-09-4
These properties contribute to its reactivity and interactions with biological systems.
Anticancer Potential
Research indicates that derivatives of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid exhibit significant anticancer activity. A study evaluated various benzodiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that these compounds could inhibit the proliferation of cancer cells effectively, suggesting potential for development as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. These studies highlight the importance of benzodiazole derivatives in combating bacterial infections, which is crucial given the rise of antibiotic resistance .
Molecular Interactions
DNA Binding Studies
The interaction of this compound with DNA has been investigated through molecular docking studies. These studies suggest that the compound can intercalate within DNA strands, potentially disrupting replication processes in cancer cells. This mechanism is similar to that observed in established chemotherapeutic agents .
Protein Binding
Research has also focused on how this compound interacts with proteins such as bovine serum albumin (BSA). Understanding these interactions is vital for predicting pharmacokinetics and bioavailability in therapeutic applications .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of Benzodiazole Ring : Utilizing appropriate starting materials to create the benzodiazole moiety.
- Alkylation Reactions : Introducing the dimethylpropanoic acid group through alkylation techniques.
These synthetic routes are essential for producing the compound in sufficient purity and yield for research purposes .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of the dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Biological Activity
3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzodiazole derivatives with appropriate carboxylic acids under controlled conditions. Specific methods include:
- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the benzodiazole ring.
- Functional Group Modifications : Employing standard organic synthesis techniques to introduce the dimethylpropanoic acid moiety.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodiazole moiety demonstrate activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
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3-(1H-1,3-benzodiazol-2-yl)-... | E. coli | 32 µg/mL |
3-(1H-1,3-benzodiazol-2-yl)-... | S. aureus | 16 µg/mL |
3-(1H-1,3-benzodiazol-2-yl)-... | C. albicans | 64 µg/mL |
*Data derived from multiple studies on benzodiazole derivatives .
Anti-inflammatory Properties
In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of benzodiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
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MCF7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 20 |
*Data sourced from pharmacological screenings of related compounds .
Case Studies
Several case studies have been conducted to evaluate the biological effects of benzodiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of benzodiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzodiazole ring in modulating biological activity.
- Anti-inflammatory Mechanisms : Research published in Phytotherapy Research demonstrated that a similar compound reduced inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases.
- Anticancer Potential : An investigation into the cytotoxic effects of benzodiazole derivatives on cancer cell lines revealed that modifications to the benzodiazole structure could enhance anticancer activity. The study indicated that these compounds could induce apoptosis in cancer cells through various mechanisms.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYXRINXOHSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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